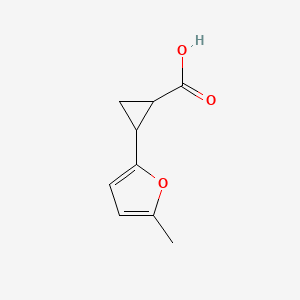

2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid

Description

2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 5-methylfuran-2-yl substituent. Cyclopropane rings are known for their strain-induced reactivity, making them valuable in medicinal chemistry and materials science. The methylfuran moiety introduces both steric and electronic effects, influencing solubility, acidity, and biological activity.

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H10O3/c1-5-2-3-8(12-5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11) |

InChI Key |

OCKYOZNAOBSTKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2CC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Furan Derivatives

A common approach to synthesizing cyclopropane-containing furans involves the cyclopropanation of a furan-2-carboxylic acid derivative or a related intermediate. The cyclopropanation can be achieved using:

Sulfur ylide-mediated cyclopropanation: Preparation of dimethylsulfonium methylide (dimethyl(methylene)sulfane) from trimethylsulfonium iodide and sodium hydroxide in dimethyl sulfoxide, followed by reaction with the furan derivative to form the cyclopropane ring.

Diazo compound cyclopropanation: Using diazo esters or diazo acids with transition metal catalysts to generate cyclopropane rings on the furan ring system (inferred from common cyclopropanation practices, as specific details for this compound are limited).

Malonic Acid Condensation and Cyclization

A patented process describes the condensation of malonic acid with substituted aldehydes under basic conditions to form cyclopropane carboxylic acid derivatives. For example, malonic acid is reacted with a substituted benzaldehyde in the presence of pyridine and piperidine at elevated temperature (~90°C) to form cyclopropanecarboxylic acid esters or acids after workup. This method can be adapted to furfural derivatives (5-methylfurfural) to yield the desired cyclopropane carboxylic acid.

Specific Synthesis of 2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic Acid

While direct literature on this exact compound is scarce, a closely related compound, 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid, has been synthesized by:

- Reacting 2-methylcyclopropyl bromide with a furan-2-carboxylic acid derivative under basic conditions to introduce the methylcyclopropyl group on the furan ring.

- Subsequent cyclopropanation of the furan ring or functionalization to install the cyclopropane-1-carboxylic acid moiety.

This approach suggests that the methyl substitution on the furan ring can be preserved or introduced prior to cyclopropanation.

Purification and Isolation

Purification techniques include:

- Extraction with organic solvents such as toluene after acidification.

- Chromatography on silica gel or preparative HPLC using C18 columns for separation of esters or acids.

- Crystallization from appropriate solvents (e.g., heptane or toluene) to obtain crystalline solids.

Summary Table of Preparation Methods

Research Data and Yields

- The malonic acid condensation with substituted aldehydes typically proceeds with moderate to high yields (60-90%) depending on substrate and conditions.

- Sulfur ylide cyclopropanation reactions achieve near quantitative conversions under optimized conditions with minimal side products.

- Purification yields vary but crystallization and chromatographic methods afford isolated yields of the pure acid in the range of 50-80% after workup.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methyl group on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for bromination of the methyl group.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 2-(5-Methylfuran-2-yl)cyclopropane-1-methanol.

Substitution: 2-(5-Bromomethylfuran-2-yl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and cyclopropane moiety can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Research Implications

- Synthetic Utility : The methylfuran-substituted cyclopropane offers a balance between reactivity and stability, making it suitable for modular synthesis. Analogs like 2229301-65-7 (methoxycarbonylfuran) are more reactive, while dimethyl-substituted derivatives (2227852-99-3) prioritize steric control .

- Biological Relevance : Pyridine and halogenated analogs (e.g., 1402232-84-1, 2227899-38-7) show promise in drug design due to improved solubility and metabolic stability .

Biological Activity

2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including its effects on various biological systems, potential therapeutic applications, and insights from molecular docking studies.

Chemical Structure and Properties

The compound belongs to the class of cyclopropane carboxylic acids, characterized by a cyclopropane ring attached to a carboxylic acid group and a 5-methylfuran substituent. Its chemical formula is , with a molecular weight of approximately 150.18 g/mol. The presence of the furan ring may contribute to its reactivity and biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to cyclopropane carboxylic acids. For instance, compounds structurally similar to this compound have shown promising activity against various plant pathogens.

A study examined the fungicidal efficacy of several derivatives against pathogens such as Alternaria solani and Botrytis cinerea. The results indicated that certain compounds exhibited EC50 values comparable to established fungicides:

| Compound | Fungi | EC50 (μg/mL) | Confidence Interval (95%) |

|---|---|---|---|

| 2ai | Alternaria solani | 3.20 | 2.03 - 5.06 |

| Botrytis cinerea | 2.90 | 1.90 - 4.43 | |

| Cercospora arachidicola | 3.82 | 2.49 - 5.85 | |

| Physalospora piricola | 3.65 | 2.77 - 4.81 |

These findings suggest that derivatives of cyclopropane carboxylic acids can be effective in agricultural applications, potentially aiding in crop protection strategies .

Inhibition of Ethylene Biosynthesis

Cyclopropane carboxylic acids have also been investigated for their role as inhibitors of ethylene biosynthesis in plants, which is crucial for regulating fruit ripening processes. Specifically, studies have shown that certain derivatives can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), an important enzyme in ethylene production.

In silico molecular docking analyses revealed strong binding affinities between these compounds and the ACO enzyme, indicating their potential as effective inhibitors:

| Ligand | ΔG (kcal/mol) | Binding Constant (Kb M−1) |

|---|---|---|

| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |

| (E)-2-phenylcyclopropane-1-carboxylic acid | -6.5 | 5.93×10^4 |

These results suggest that such compounds could be developed into agricultural chemicals to manage ethylene-related processes in crops .

Case Studies

Several case studies have been conducted to evaluate the biological effects of cyclopropane carboxylic acids:

- Fungicidal Efficacy : A comparative study on the antifungal activity of various cyclopropane derivatives showed that specific modifications could enhance their efficacy against common fungal pathogens affecting crops.

- Ethylene Inhibition : Research focused on the impact of cyclopropane derivatives on fruit ripening demonstrated that certain compounds could effectively delay ripening, maintaining fruit quality during storage.

Q & A

Basic Research Question

- X-ray crystallography : Resolves bond angles and torsional strain in the cyclopropane ring (e.g., bond angles ~60° confirm ring strain) .

- FTIR spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₁₀O₃ for the parent compound) .

How can researchers design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Advanced Research Question

suggests structural analogs act as orexin receptor antagonists, guiding assay design :

- In vitro enzyme assays : Use purified enzymes (e.g., cyclooxygenase or cytochrome P450) with UV-Vis monitoring of substrate turnover.

- Molecular docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina) by modeling the compound’s cyclopropane-furan moiety into active sites .

- Dose-response studies : IC₅₀ values are determined via fluorometric or colorimetric readouts (e.g., Bradford assay for protein quantification, referenced in ) .

How should researchers address contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Discrepancies may arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies include:

- Purity validation : HPLC with >95% purity thresholds (e.g., emphasizes COA and MSDS documentation) .

- Standardized assays : Replicate studies under controlled conditions (pH, temperature) to isolate variables .

- Meta-analysis : Compare data across structurally similar compounds (e.g., ’s comparison with 1-aminocyclopropane-1-carboxylic acid) to identify trends .

What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be overcome?

Basic Research Question

- Cyclopropane instability : Ring-opening under heat or acidic conditions requires low-temperature reactions (<0°C) and inert atmospheres .

- Purification hurdles : Use flash chromatography with silica gel or reverse-phase HPLC to separate polar byproducts .

- Yield optimization : Catalyst recycling (e.g., immobilized piperidine derivatives) reduces costs in large-scale reactions .

How does the 5-methylfuran moiety influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Advanced Research Question

The furan ring’s electron-rich nature enhances electrophilic aromatic substitution (e.g., nitration) but limits nucleophilic attack. shows its role in forming fused heterocycles via [4+2] cycloadditions with dienophiles . Key factors:

- Steric effects : The methyl group at C5 hinders reactions at the C3 position.

- Electronic effects : Furan’s oxygen lone pairs activate adjacent carbons for electrophilic substitution, enabling regioselective functionalization .

What computational tools can predict the metabolic stability of this compound in biological systems?

Advanced Research Question

- ADMET prediction : Software like SwissADME estimates metabolic pathways (e.g., cytochrome P450 oxidation) .

- Density Functional Theory (DFT) : Calculates bond dissociation energies to predict sites of oxidative degradation (e.g., cyclopropane ring vs. furan) .

- MD simulations : Models interactions with blood plasma proteins to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.